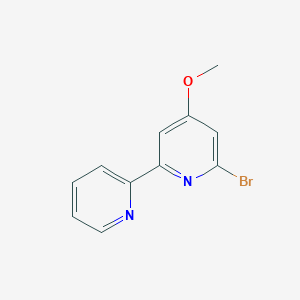

6-Bromo-4-methoxy-2,2'-bipyridine

Description

Significance of the 2,2'-Bipyridine (B1663995) Scaffold in Contemporary Coordination Chemistry and Materials Science

The 2,2'-bipyridine (bpy) scaffold is a cornerstone in the fields of coordination chemistry and materials science. researchgate.netnih.gov Recognized for over a century, it is one of the most widely used chelating ligands, forming stable complexes with a vast array of transition metals. nih.govresearchgate.netwikipedia.org Its fundamental structure consists of two pyridine (B92270) rings linked at the 2 and 2' positions, creating a planar, rigid framework with two nitrogen atoms positioned to act as a bidentate ligand. wisdomlib.orgontosight.ai This arrangement allows it to bind strongly to metal ions, a property that has been instrumental in advancing our understanding of the bonding, electrochemistry, and photophysical properties of metal complexes. nih.govwikipedia.org

The robustness, redox stability, and ease of functionalization of the 2,2'-bipyridine unit make it an ideal component for a multitude of applications. researchgate.netresearchgate.net Complexes derived from this scaffold are pivotal in catalysis, including water oxidation and CO2 reduction, and play a significant role in organic synthesis. researchgate.netontosight.ai In materials science, these compounds are integral to the development of luminescent materials, photosensitizers for dye-sensitized solar cells, and functional supramolecular structures. researchgate.netontosight.airesearchgate.netepfl.ch The unique electronic properties of bipyridine complexes, often characterized by intense metal-to-ligand charge transfer (MLCT) transitions, are central to their use in photochemical and electrochemical applications. wikipedia.org

The Role of Substituents in Modulating Bipyridine Ligand Properties and Reactivity

The true versatility of the 2,2'-bipyridine scaffold is unlocked through functionalization, where substituents are introduced onto the pyridine rings. These modifications allow for the fine-tuning of the ligand's steric and electronic properties, which in turn dictates the behavior of the resulting metal complexes. nih.gov The nature and position of these substituents can profoundly influence coordination geometry, redox potentials, catalytic activity, and photophysical characteristics. nih.govfrontiersin.orgacs.org

Electron-donating groups (EDGs), such as alkoxy (e.g., methoxy) or amino groups, increase the electron density on the ligand and the coordinated metal center. frontiersin.org This generally makes the metal complex easier to oxidize (a less positive reduction potential) and can enhance its reactivity with electrophiles. frontiersin.org Conversely, electron-withdrawing groups (EWGs), like trifluoromethyl or nitro groups, decrease electron density, making the complex more resistant to oxidation (a more positive reduction potential). frontiersin.org Halogens, such as bromine, can exhibit a dual role; they are inductively electron-withdrawing but can also participate in further reactions.

Steric hindrance is another critical factor modulated by substituents, particularly those at the 6 and 6' positions, adjacent to the nitrogen atoms. nih.gov Bulky groups in these positions can protect the metal center, influence the stability of different oxidation states, and impact the rate and selectivity of catalytic reactions by controlling substrate access to the active site. acs.orgnih.gov For example, studies on nickel catalysts have shown that substituents at the 6- and 6,6'-positions significantly affect the properties and catalytic performance of the complexes in cross-electrophile coupling reactions. nih.gov The strategic placement of functional groups can therefore be used to design tailor-made ligands for specific applications, from more efficient catalysts to highly luminescent materials. frontiersin.orgacs.org

| Substituent Type | Electronic Effect | Impact on Metal Complex Properties | Example Groups |

|---|---|---|---|

| Electron-Donating Groups (EDG) | Increases electron density on the ligand and metal center (+I, +M effects). | - Shifts reduction potentials to more negative values.

| -N(Me)₂, -OR (e.g., Methoxy) |

| Electron-Withdrawing Groups (EWG) | Decreases electron density on the ligand and metal center (-I, -M effects). | - Shifts reduction potentials to more positive values.

| -CF₃, -CN |

| Halogens | Inductively electron-withdrawing (-I effect). | - Weakens metal-halogen bonds in reduced states.

| -Br, -Cl |

| Sterically Bulky Groups | Introduces spatial bulk, particularly at the 6,6'-positions. | - Can stabilize specific oxidation states.

| -tBu, -iPr, Mesityl |

Positioning of 6-Bromo-4-methoxy-2,2'-bipyridine as a Versatile Building Block in Synthetic Strategies and Ligand Design

The compound this compound is a prime example of a strategically functionalized ligand precursor designed for synthetic utility. Its structure incorporates two distinct functional groups that impart specific and highly useful characteristics for building more complex molecular architectures.

The bromine atom at the 6-position is the key reactive site. Halogenated pyridines, particularly brominated ones, are exceptionally valuable synthetic intermediates. nih.gov The carbon-bromine bond serves as a synthetic "handle" for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.netbeilstein-journals.org This allows for the straightforward introduction of a wide range of other functional groups, including aryl, alkyl, or alkynyl moieties, enabling the construction of elaborate, unsymmetrically substituted bipyridine ligands. beilstein-journals.orgwikipedia.org

The methoxy (B1213986) group at the 4-position acts as a modulator of the ligand's electronic properties. As an electron-donating group, it increases the electron density of the pyridine ring system, which can influence the coordination properties and the reactivity of the resulting metal complexes. frontiersin.org Furthermore, the inclusion of such groups can enhance the solubility of the ligand and its complexes in common organic solvents, a practical advantage in both synthesis and application. nih.gov The synthesis of 4-hydroxy-substituted bipyridines, which are precursors to 4-methoxy derivatives, is a well-established route to these functionalized ligands. beilstein-journals.org

Therefore, this compound is not typically an end-product but rather a crucial building block. researchgate.netnih.gov It provides chemists with a platform that combines a reactive site for extension (the bromo group) with an electronic-modifying and solubility-enhancing feature (the methoxy group), making it a versatile precursor for designing custom ligands for advanced materials and catalysts. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

205052-93-3 |

|---|---|

Molecular Formula |

C11H9BrN2O |

Molecular Weight |

265.11 g/mol |

IUPAC Name |

2-bromo-4-methoxy-6-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H9BrN2O/c1-15-8-6-10(14-11(12)7-8)9-4-2-3-5-13-9/h2-7H,1H3 |

InChI Key |

LCSPTQXSTGZSGP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 4 Methoxy 2,2 Bipyridine and Its Advanced Derivatives

Strategic Approaches to Constructing Substituted 2,2'-Bipyridine (B1663995) Cores

The construction of the 2,2'-bipyridine core is a foundational step in the synthesis of its derivatives. Various methods have been developed, broadly categorized into transition metal-catalyzed reactions, transition-metal-free pathways, and cyclocondensation reactions. mdpi.comnih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond that links the two pyridine (B92270) rings in 2,2'-bipyridine. researchgate.netontosight.ai These methods offer high efficiency and selectivity. ontosight.ai However, a significant challenge is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease its activity. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions are widely utilized for constructing the 2,2'-bipyridine skeleton. uva.esnih.gov The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki Coupling: This reaction is a popular choice for creating C(sp²)–C(sp²) bonds and has been extensively used for synthesizing bipyridine structures. mdpi.com It typically involves the reaction of a pyridylboronic acid with a halopyridine in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org A variety of palladium catalysts have been employed, with ligand design being crucial to prevent catalyst deactivation by the bipyridine product. mdpi.com For instance, the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst has been reported to achieve high turnover numbers. mdpi.com

Stille Coupling: This method utilizes organotin compounds (pyridylstannanes) reacting with halopyridines. mdpi.com While effective for synthesizing bipyridine derivatives, the high toxicity of the organotin reagents is a significant drawback. mdpi.com

Negishi Coupling: In this reaction, a pyridylzinc halide is coupled with a halopyridine. preprints.org Catalysts such as PdBr(Ph)(PPh₃)₂ have been shown to be effective and are relatively stable in air and moisture. preprints.org This method has been successfully applied to the synthesis of various 2,2'-bipyridine derivatives. preprints.orgacs.org

Table 1: Comparison of Palladium-Mediated Coupling Reactions for Bipyridine Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki | Pyridylboronic acid | Stable reagents, relatively mild conditions | Potential for catalyst deactivation |

| Stille | Pyridylstannane | Effective for complex structures | Highly toxic organotin reagents |

| Negishi | Pyridylzinc halide | High reactivity, good yields | Moisture-sensitive reagents |

Nickel-catalyzed reactions provide an alternative to palladium-based methods. Nickel catalysts are often more cost-effective and can be used for the reductive homocoupling of 2-halopyridines to form symmetrical 2,2'-bipyridines. nih.govresearchgate.net

Nickel-Catalyzed Homocoupling: This method typically involves the use of a nickel catalyst, such as NiBr₂(PPh₃)₂, in the presence of a reducing agent like zinc powder or manganese powder. nih.govtandfonline.com Ligand-free conditions using manganese powder as the reductant have been shown to be effective and scalable. nih.gov The choice of reducing agent is critical; for example, using zinc dust can lead to hydrodehalogenation instead of the desired coupling. nih.gov This method is particularly useful for synthesizing symmetrically substituted bipyridines like 4,4'-di-tert-butyl-2,2'-bipyridine. nih.govwisc.edu Electrochemical methods using a nickel-2,2'-bipyridine complex as a catalyst have also been developed for the homocoupling of ortho-substituted halides. lookchem.com

Table 2: Examples of Nickel-Catalyzed Homocoupling of 2-Chloropyridines

| Starting Material | Product | Catalyst | Reductant | Yield | Reference |

| 4-tert-butyl-2-chloropyridine | 4,4'-di-tert-butyl-2,2'-bipyridine | NiBr₂·3H₂O | Mn powder | 78% | nih.gov |

| 2-chloro-5-trifluoromethylpyridine | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine | NiBr₂·3H₂O | Mn powder | 70% | nih.gov |

| 2-chloropyridine | 2,2'-bipyridine | NiBr₂·3H₂O | Mn powder | 86% | nih.gov |

Transition-Metal-Free Synthetic Pathways for Bipyridine Derivatives

While less common, transition-metal-free methods for synthesizing bipyridines are being explored to avoid the cost and potential toxicity of metal catalysts. mdpi.comlboro.ac.uk One approach involves the use of a bis-phenalenyl compound and a strong base like potassium tert-butoxide to mediate the C-H functionalization and C-C bond formation between pyridine molecules. mdpi.com These reactions often proceed through a radical mechanism. mdpi.com

Cyclocondensation and Ring-Forming Reactions for Functionalized Bipyridines

Cyclocondensation reactions offer a powerful strategy for constructing highly functionalized pyridine rings, which can then be used to form bipyridines. nih.govbeilstein-journals.org One such method involves the N-acylation of β-ketoenamines with 2-pyridinecarboxylic acid derivatives to form β-ketoenamides. nih.govbeilstein-journals.org These intermediates can then undergo a cyclocondensation reaction, often promoted by a mixture of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a base, to form a 4-hydroxypyridine (B47283) ring. nih.govbeilstein-journals.org The resulting hydroxyl group is often converted to a more versatile functional group, such as a nonaflate, to facilitate further reactions like palladium-catalyzed couplings. nih.govresearchgate.net This approach allows for the synthesis of unsymmetrically functionalized bipyridines. nih.govbeilstein-journals.org Another strategy involves the Diels-Alder reaction of 1,2,4-triazines to form the pyridine ring. researchgate.net

Regioselective Functionalization for Bromine and Methoxy (B1213986) Group Introduction on the 2,2'-Bipyridine System

The introduction of substituents like bromine and methoxy groups at specific positions on the 2,2'-bipyridine core is crucial for tailoring its properties. nih.gov Regioselectivity is a key challenge in this process.

Bromination: Electrophilic bromination is a common method for introducing bromine onto aromatic rings. The regioselectivity of this reaction is highly dependent on the existing substituents on the bipyridine core. For example, the presence of a methoxy group can direct bromination to a specific position. nih.gov In some cases, direct bromination can lead to a mixture of products, necessitating separation or more controlled reaction conditions. nih.gov Alternatively, a bromine-magnesium exchange reaction can be used for the regioselective functionalization of dibromopyridine derivatives. nih.govrsc.org

Introduction of Methoxy Groups: Methoxy groups are typically introduced via nucleophilic substitution of a leaving group, such as a halogen, with a methoxide (B1231860) source like sodium methoxide. nih.gov The position of the leaving group dictates the location of the newly introduced methoxy group. For instance, a bromo-substituent can be replaced by a methoxy group. The synthesis of a precursor like 3-bromo-5-methoxypyridinamine salt, which can be used in subsequent reactions to form more complex structures, has been reported. chemicalbook.com

The synthesis of 6-Bromo-4-methoxy-2,2'-bipyridine likely involves a multi-step process where the 2,2'-bipyridine core is first constructed, followed by the sequential and regioselective introduction of the methoxy and bromo substituents, or the use of pre-functionalized pyridine precursors in a cross-coupling reaction.

Directed Halogenation and Nucleophilic Substitution Strategies

The introduction of halogen atoms, particularly bromine, onto the pyridine ring is a critical step in the synthesis of many bipyridine ligands. Directed halogenation allows for the regioselective placement of a reactive handle that can be subsequently modified through cross-coupling reactions. For precursors to this compound, such as 2-bromo-4-methoxypyridine (B110594), direct bromination of 4-methoxypyridine (B45360) can be achieved. A common method involves the use of n-butyllithium to deprotonate the position ortho to the nitrogen, followed by quenching with a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane. chemicalbook.com

Nucleophilic aromatic substitution (SNAr) is another powerful strategy, particularly for introducing substituents onto an already halogenated pyridine ring. youtube.comresearchgate.net In pyridine systems, positions 2 and 6 are activated towards nucleophilic attack, especially when an electron-withdrawing group is present or upon N-oxidation. For instance, a chloro or bromo substituent at the 2-position of a pyridine ring can be displaced by a nucleophile. youtube.com This type of reaction is often slower than in acyl chlorides because it requires the temporary disruption of the ring's aromaticity, and thus may require heating. youtube.com The synthesis of flunixin, a non-steroidal anti-inflammatory drug, utilizes a boric acid-catalyzed nucleophilic substitution on a pyridine ring. researchgate.net This highlights the utility of SNAr in constructing functionalized pyridine derivatives.

In the context of synthesizing precursors for the title compound, the reaction of 2,6-dibromopyridine (B144722) with a nucleophile can lead to monosubstitution, providing a key intermediate for further elaboration. nih.gov The success of these reactions often depends on the nature of the nucleophile, the solvent, and the presence of a catalyst.

| Strategy | Description | Example Reaction | Key Features | References |

| Directed Ortho-Metalation/Halogenation | Deprotonation of a substituted pyridine followed by reaction with an electrophilic halogen source to achieve regioselective halogenation. | Lithiation of 4-methoxypyridine with n-BuLi followed by quenching with C2Br2Cl4 to yield 2-bromo-4-methoxypyridine. | High regioselectivity; requires anhydrous conditions and cryogenic temperatures. | chemicalbook.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide or other leaving group on the pyridine ring by a nucleophile. | Reaction of 2-chloronicotinic acid with an aromatic amine in the presence of a catalyst. | Position of substitution is typically at the 2- or 4-position; reactivity can be enhanced by electron-withdrawing groups. | researchgate.net |

Synthetic Routes for Incorporating Methoxy Substituents

The introduction of a methoxy group onto a pyridine or bipyridine scaffold can significantly influence the electronic properties of the molecule, acting as an electron-donating group. A primary method for installing a methoxy group is through nucleophilic aromatic substitution, where a halide, typically at an activated position like the 2-, 4-, or 6-position, is displaced by sodium methoxide. nih.gov For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine is achieved via the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide in 1,4-dioxane (B91453) at reflux, demonstrating the selective replacement of one bromine atom. nih.gov

The synthesis of methoxy-substituted 2,2'-bipyridines has been explored to create 'push-pull' molecules with interesting photophysical properties. ias.ac.inresearchgate.net These syntheses often involve the coupling of pre-functionalized methoxy-substituted pyridine building blocks. For instance, a methoxy-substituted pyridine boronic acid could be coupled with a bromo-pyridine under Suzuki conditions to form the bipyridine core. The precise strategy depends on the availability of the starting materials and the desired substitution pattern.

| Method | Description | Reaction Conditions | Advantages | References |

| Nucleophilic Aromatic Substitution | Displacement of a halogen on the pyridine ring with a methoxide source. | Sodium methoxide (NaOMe) in a solvent like DMF or 1,4-dioxane, often with heating. | Direct and often high-yielding method for introducing methoxy groups at activated positions. | nih.gov |

| Cross-Coupling of Methoxy-pyridines | Coupling of a methoxy-substituted pyridine (e.g., a boronic acid or organotin derivative) with a halogenated pyridine partner. | Palladium-catalyzed reactions such as Suzuki or Stille coupling. | Allows for the construction of complex bipyridines from pre-functionalized monomers. | ias.ac.inmdpi.com |

Multi-Step Synthesis from Precursors: Case Study of this compound

The synthesis of this compound is not a single-step process but rather a multi-step sequence that combines several of the strategies discussed above. A plausible and efficient route involves a metal-catalyzed cross-coupling reaction as the key step for forming the bipyridine linkage.

A representative synthetic pathway can be conceptualized as follows:

Preparation of the First Precursor (2-Bromo-4-methoxypyridine): As described previously, this can be synthesized from commercially available 4-methoxypyridine. The process involves a directed ortho-metalation using n-butyllithium at a low temperature, followed by electrophilic trapping with a bromine source. chemicalbook.com

Preparation of the Second Precursor (A 2-Pyridyl Organometallic Reagent): A common choice is a 2-pyridyl organozinc or organotin reagent. For instance, 2-pyridylzinc bromide can be prepared from 2-bromopyridine (B144113) through reaction with an activated zinc species or via transmetalation from 2-lithiopyridine. rsc.orgorgsyn.org

Cross-Coupling Reaction: The final step involves the palladium-catalyzed cross-coupling of the two precursors. A Negishi or Stille coupling reaction is well-suited for this transformation. mdpi.comorgsyn.orgnih.gov For example, the Negishi coupling of 2-bromo-4-methoxypyridine with 2-pyridylzinc bromide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would yield the target molecule, this compound. rsc.org

This synthetic approach is modular, allowing for variations in both pyridine rings by simply changing the precursors. The choice of cross-coupling reaction and catalyst system is crucial for achieving a high yield and purity of the final product.

| Step | Reaction | Reagents and Conditions | Purpose | References |

| 1 | Synthesis of 2-Bromo-4-methoxypyridine | 4-methoxypyridine, n-BuLi, C2Br2Cl4, THF/hexanes, -78°C to RT | Preparation of the brominated pyridine precursor. | chemicalbook.com |

| 2 | Synthesis of 2-Pyridylzinc Bromide | 2-Bromopyridine, activated Zinc | Preparation of the organometallic coupling partner. | rsc.orgorgsyn.org |

| 3 | Negishi Cross-Coupling | 2-Bromo-4-methoxypyridine, 2-Pyridylzinc Bromide, Pd(PPh₃)₄, THF, reflux | Formation of the 2,2'-bipyridine linkage. | rsc.orgorgsyn.org |

Post-Synthetic Modifications and Derivatization of this compound

The strategic placement of the bromo and methoxy substituents on the 2,2'-bipyridine core makes this compound a versatile platform for creating a diverse array of more complex ligands. The bromo group serves as a highly reactive site for carbon-carbon and carbon-heteroatom bond formation, while the existing substituents electronically influence the reactivity of the rest of the bipyridine framework.

Transformation of the Bromo-Substituent via Cross-Coupling and Other Reactions

The bromo substituent at the 6-position is the primary site for post-synthetic modification. Its transformation is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are known for their broad functional group tolerance and high efficiency. orgsyn.org

Suzuki Coupling: This reaction involves the coupling of the bromo-bipyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl groups. For example, reacting this compound with phenylboronic acid would yield 4-methoxy-6-phenyl-2,2'-bipyridine. arkat-usa.org

Stille Coupling: This involves coupling with an organotin reagent. While effective, the toxicity of organotin compounds has led to a preference for other methods in some applications. mdpi.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. Negishi couplings are known for their mild reaction conditions and high yields. orgsyn.orgacs.org

Heck Coupling: This reaction can be used to introduce alkenyl substituents by reacting the bromo-bipyridine with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amine functionalities at the 6-position.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the bromo-bipyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

These reactions provide a powerful toolkit for elaborating the structure of this compound, leading to ligands with tailored electronic and steric properties for various applications.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | References |

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Aryl-, heteroaryl-, or vinyl-substituted bipyridine | arkat-usa.org |

| Negishi Coupling | Organozinc halide (R-ZnX) | Pd catalyst (e.g., Pd(dppf)Cl₂) | Alkyl-, aryl-, or vinyl-substituted bipyridine | orgsyn.orgacs.org |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Aryl-, heteroaryl-, or vinyl-substituted bipyridine | mdpi.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, phosphine (B1218219) ligand, Base | Amino-substituted bipyridine | nih.gov |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted bipyridine | nih.gov |

Further Functionalization at Other Positions of the Bipyridine Core

While the bromo group is the most reactive handle, other positions on the this compound core can also be functionalized, although this is often more challenging. The electronic nature of the existing substituents (the electron-donating methoxy group and the electron-withdrawing bromo group) directs the regioselectivity of further reactions.

Electrophilic Aromatic Substitution (SEAr): Pyridine rings are generally deactivated towards electrophilic substitution compared to benzene. However, the presence of the electron-donating methoxy group at the 4-position can activate the ring towards electrophiles. Potential sites for substitution would be the 3- and 5-positions. Reactions such as nitration or halogenation could potentially be achieved under forcing conditions, though regioselectivity could be an issue.

C-H Activation/Functionalization: Modern synthetic methods involving transition metal-catalyzed C-H activation offer a powerful route to functionalize otherwise unreactive C-H bonds. acs.org It is conceivable that specific C-H bonds on the bipyridine core could be targeted for arylation, amination, or other transformations, depending on the directing group ability of the existing substituents and the catalyst system employed. For example, C-H amination of heteroarenes has been demonstrated as a viable synthetic strategy. acs.org

Modification of the Methoxy Group: The methoxy group itself can be a point of modification. Demethylation, for instance, using a reagent like boron tribromide (BBr₃), would convert the methoxy group into a hydroxyl group. This hydroxylated bipyridine could then serve as a precursor for further reactions, such as etherification or esterification, to introduce a wide range of other functionalities.

These advanced strategies allow for the exhaustive functionalization of the this compound scaffold, paving the way for the creation of highly complex and tailored ligands.

Coordination Chemistry and Metal Complexation of 6 Bromo 4 Methoxy 2,2 Bipyridine Ligands

Principles of Coordination and Chelation in Substituted 2,2'-Bipyridine (B1663995) Systems

Substituted 2,2'-bipyridine ligands are renowned for their ability to form stable complexes with a wide array of metal ions. nih.gov Their coordination chemistry is governed by fundamental principles of chelation, which are further modulated by the electronic and steric nature of the substituents.

2,2'-Bipyridine and its derivatives are classic examples of bidentate chelating ligands. wikipedia.org They coordinate to a metal center through the two nitrogen atoms of their pyridine (B92270) rings, forming a stable five-membered chelate ring. nih.govwikipedia.org This chelate effect, where a multidentate ligand binds to a single central metal atom, results in complexes that are significantly more stable than those formed with an equivalent number of monodentate ligands, such as pyridine. mdpi.com The formation of these stable complexes is a key driver in many synthetic transformations and is a cornerstone of their widespread use in coordination chemistry. nih.govresearchgate.net

The introduction of substituents onto the 2,2'-bipyridine framework, such as the 6-bromo and 4-methoxy groups, profoundly impacts the ligand's coordination properties. These effects can be broadly categorized as steric and electronic.

Steric Effects: The bromine atom at the 6-position introduces significant steric hindrance around the coordinating nitrogen atom. This steric bulk can influence the coordination geometry of the resulting metal complex, potentially leading to distorted structures. unsw.edu.au For instance, substituents at the 6 and 6' positions can cause a bowing of the pyridyl rings out of the plane of the metal and the four nitrogen atoms in square planar complexes. wikipedia.org This steric clash can also protect the metal center from further reactions. wikipedia.org

Electronic Effects: The methoxy (B1213986) group at the 4-position and the bromine atom at the 6-position exert distinct electronic effects. The methoxy group is an electron-donating group, which increases the electron density on the pyridine ring and enhances the σ-donating ability of the nitrogen atom. This can lead to stronger metal-ligand bonds. acs.org Conversely, the bromine atom is an electron-withdrawing group, which can decrease the basicity of the adjacent nitrogen atom. The interplay of these opposing electronic effects, along with the steric influence of the bromine atom, creates a unique ligand field that can be exploited to fine-tune the properties of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes with 6-Bromo-4-methoxy-2,2'-bipyridine and its Derivatives

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. unsw.edu.auchemmethod.com The resulting complexes can be characterized using a variety of spectroscopic and crystallographic techniques to determine their structure and properties.

Substituted 2,2'-bipyridines form stable complexes with a wide range of d-block transition metals, including ruthenium, iron, osmium, copper, platinum, palladium, chromium, manganese, cobalt, and nickel. nih.govwikipedia.orgglobalscientificjournal.comunsw.edu.auchemmethod.com The specific properties of these complexes are highly dependent on both the metal ion and the nature of the substituents on the bipyridine ligand.

For example, ruthenium(II) polypyridine complexes are well-studied for their photophysical and photoredox properties. uark.edu The electronic properties of these complexes can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the bipyridine ligands. acs.org Iron(II) bipyridine complexes are known for their intense color and are used in colorimetric analysis. wikipedia.org Copper(I) complexes with sterically hindered bipyridine ligands can exhibit distorted tetrahedral geometries. mdpi.com

The synthesis of these complexes often involves straightforward procedures. For instance, the reaction of a metal chloride salt with the bipyridine ligand in a suitable solvent like ethanol (B145695) can yield the desired complex. chemmethod.com

Table 1: Examples of d-Block Transition Metal Complexes with Substituted Bipyridines

| Metal | Complex Type | Key Features |

|---|---|---|

| Ruthenium(II) | [Ru(bpy)₃]²⁺ and derivatives | Photoluminescent, redox-active. wikipedia.orguark.edu |

| Iron(II) | [Fe(bpy)₃]²⁺ | Intense coloration, used in analysis. globalscientificjournal.comwikipedia.org |

| Copper(I) | [Cu(L)₂]⁺ (L = substituted bpy) | Distorted tetrahedral geometry with bulky ligands. mdpi.com |

| Palladium(II) | PdCl₂(bpy) | Used in cross-coupling reactions. |

Metal complexes with bipyridine ligands can be classified as either homoleptic or heteroleptic.

Homoleptic complexes contain only one type of ligand. A classic example is [Ru(bpy)₃]²⁺, where three identical 2,2'-bipyridine ligands coordinate to a single ruthenium center. uark.eduwikiwand.com

Heteroleptic complexes contain two or more different types of ligands. For example, a complex such as [Ru(bpy)₂(phen)]²⁺ (where phen is 1,10-phenanthroline) is heteroleptic. nih.gov The synthesis of heteroleptic complexes allows for a more precise tuning of the complex's properties by combining the characteristics of different ligands. acs.org

The formation of heteroleptic complexes can sometimes be challenging due to ligand scrambling in solution. acs.org However, various synthetic strategies have been developed to overcome this issue. acs.org

The three-dimensional structure of metal complexes, including their coordination geometry and ligand conformation, is crucial for understanding their reactivity and properties. X-ray crystallography is the most definitive method for determining these structures in the solid state. unsw.edu.au

In the absence of steric constraints, the two pyridine rings of the 2,2'-bipyridine ligand are typically coplanar, which facilitates electron delocalization. wikiwand.com However, as mentioned earlier, steric hindrance from substituents can force the rings to twist relative to each other. wikipedia.org

The coordination geometry around the metal center is determined by the number of ligands and the electronic configuration of the metal ion. Common geometries for bipyridine complexes include octahedral for six-coordinate complexes like [M(bpy)₃]ⁿ⁺ and square planar or tetrahedral for four-coordinate complexes. unsw.edu.auwikiwand.com For instance, complexes of the type MCl₂(tripbipy) (where tripbipy is a bulky substituted bipyridine) have been shown to adopt a distorted tetrahedral geometry. unsw.edu.au The specific coordination geometry can have a significant impact on the complex's magnetic and electronic properties. unsw.edu.au

Electronic and Photophysical Properties of Bipyridine-Metal Complexes

The electronic and photophysical characteristics of metal complexes containing substituted bipyridine ligands are dictated by the interplay of electronic transitions, primarily metal-to-ligand charge transfer and ligand-centred transitions.

The absorption spectra of d⁶ metal complexes with bipyridine ligands, such as those of Ruthenium(II) and Iridium(III), are typically characterized by intense absorptions in the visible region attributed to metal-to-ligand charge transfer (MLCT) transitions. bldpharm.comarkat-usa.org These involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. In addition to MLCT bands, higher energy absorptions in the ultraviolet region are assigned to ligand-centred (LC) π→π* transitions. mdpi.com

For a complex of this compound, the energies of these transitions are influenced by its substituents:

Methoxy Group (-OCH₃): As an electron-donating group, the 4-methoxy substituent increases the electron density on the bipyridine ring system. This raises the energy of the ligand's π orbitals and, to a lesser extent, can destabilize the metal d-orbitals. The primary effect is a lowering of the energy of the π* orbitals, which generally leads to a red shift (lower energy) of the MLCT absorption band compared to unsubstituted bipyridine complexes.

Bromo Group (-Br): The 6-bromo substituent is electron-withdrawing via induction, which stabilizes the π and π* orbitals of the ligand. This effect would typically cause a blue-shift (higher energy) in the MLCT band. rsc.org However, the bromine atom's position can also introduce steric effects that may distort the complex's geometry, further influencing orbital energies.

The net effect on the MLCT energy is a balance between the donating methoxy group and the withdrawing bromo group. In complexes where the electronic transition involves the substituted pyridine ring, the combination of these groups allows for fine-tuning of the absorption profile. For instance, in related ruthenium complexes, transitions can be of a mixed MLCT and ligand-to-ligand charge transfer (LLCT) nature, where electron-donating groups promote the LLCT character.

Many Ruthenium(II) and Iridium(III) bipyridine complexes are highly luminescent, typically exhibiting phosphorescence from a triplet MLCT (³MLCT) excited state at room temperature. rsc.orgconicet.gov.ar This emission arises after efficient intersystem crossing from the initially formed singlet excited state (¹MLCT). arkat-usa.org

The specific substituents on the this compound ligand are expected to modulate the luminescence in several ways:

Luminescence Quenching and Enhancement: The heavy bromine atom can enhance the rate of intersystem crossing due to the heavy-atom effect, which facilitates spin-forbidden transitions. While this can increase the population of the triplet state, it can also increase the rate of non-radiative decay from the triplet state back to the ground state, potentially quenching luminescence. nih.gov

Emission Energy: The energy of the emitted light is directly related to the energy gap of the ³MLCT state. The electron-donating methoxy group tends to lower this energy gap, resulting in a red-shifted emission. rsc.org Conversely, electron-withdrawing groups tend to increase the gap, causing a blue shift. rsc.org The final emission color of a complex with this ligand would depend on the balance of these electronic effects and the specific metal center involved.

Iridium(III) complexes, for example, are well-known for their strong phosphorescence, with emission properties that are highly tunable through ligand modification. rsc.orgconicet.gov.ar

The structure of the bipyridine ligand is a powerful tool for tuning the spectroscopic properties of its metal complexes. The position and electronic nature of substituents determine the energy of the Highest Occupied Molecular Orbital (HOMO), which is often metal-centered, and the Lowest Unoccupied Molecular Orbital (LUMO), which is typically ligand-centered.

Absorption Spectra: Electron-donating groups like methoxy (-OCH₃) raise the HOMO energy level and lower the LUMO energy, narrowing the HOMO-LUMO gap. This results in a bathochromic (red) shift of the lowest energy MLCT absorption band. Electron-withdrawing groups like bromo (-Br) lower both the HOMO and LUMO levels. The effect on the absorption maximum depends on the relative stabilization of these orbitals, but it often leads to a hypsochromic (blue) shift. rsc.org

Emission Spectra: The emission wavelength is directly tied to the energy of the relaxed ³MLCT excited state. Therefore, the same substituent effects that shift absorption spectra generally apply to emission spectra. A ligand like this compound presents a "push-pull" scenario where the final spectral position will be a finely balanced outcome of the opposing electronic influences.

Table 1: Expected Influence of Substituents on Spectroscopic Properties of Bipyridine Metal Complexes

| Substituent | Electronic Effect | Impact on HOMO-LUMO Gap | Expected Shift in Absorption/Emission |

| Methoxy (-OCH₃) | Electron-Donating | Decrease | Red Shift (to longer wavelengths) |

| Bromo (-Br) | Electron-Withdrawing | Increase | Blue Shift (to shorter wavelengths) |

This table presents generalized trends. The actual spectral shift in a this compound complex would be a composite of these effects.

Electrochemical Behavior and Redox Characteristics of this compound Metal Complexes

The electrochemical properties of bipyridine-metal complexes are crucial for their application in areas like catalysis and solar energy conversion. These properties are primarily defined by the potentials at which the complex can be oxidized or reduced.

Complexes of this compound are expected to undergo two primary types of redox processes:

Metal-Based Oxidation: This is typically a one-electron process centered on the metal ion, for example, the Ru(II) → Ru(III) couple. This process is reversible in many bipyridine complexes. The potential at which this occurs is highly sensitive to the electron-donating or -withdrawing nature of the ligands. nih.gov

Ligand-Based Reduction: The bipyridine ligand system features low-lying π* orbitals that can accept electrons. Complexes typically undergo a series of one-electron reductions, with each bipyridine ligand accepting an electron. These processes are often reversible and are associated with the π-system of the bipyridine ligands. nih.gov

In some cases, the ligand itself can be "redox non-innocent," meaning it can be oxidized or reduced independently of the metal, playing an active role in electron transfer processes.

The strategic placement of functional groups on the bipyridine scaffold is a well-established method for tuning the redox potentials of the resulting metal complexes.

Effect of Electron-Donating Groups (-OCH₃): A methoxy group increases the electron density on the bipyridine ligand and, by extension, on the metal center. This makes the metal easier to oxidize, thus lowering the metal-based oxidation potential (e.g., making the Ru(II)/Ru(III) potential less positive). Concurrently, the increased electron density makes the ligand more difficult to reduce, shifting the ligand-based reduction potentials to more negative values.

Effect of Electron-Withdrawing Groups (-Br): A bromo group withdraws electron density from the metal center. This makes the metal more difficult to oxidize, resulting in a higher (more positive) oxidation potential. Conversely, the withdrawal of electron density makes the ligand easier to reduce, shifting the ligand-based reduction potentials to less negative values. nih.gov

For a complex of this compound, the oxidation potential would be determined by the competition between the electron-donating methoxy group and the electron-withdrawing bromo group. Similarly, the reduction potential will be an intermediate value reflecting the combined electronic influence of both substituents on the bipyridine π* orbitals. This push-pull system allows for precise control over the electrochemical gap (the difference between the first oxidation and first reduction potentials).

Table 2: General Trends in Redox Potentials for Substituted Ruthenium Bipyridine Complexes

| Complex Type | First Oxidation E₁/₂ (V vs. Fc/Fc⁺) | First Reduction E₁/₂ (V vs. Fc/Fc⁺) | Key Substituent Effect |

| [Ru(bpy)₃]²⁺ (unsubstituted) | ~1.00 - 1.26 | ~-1.50 | Baseline |

| Complex with Electron-Donating Groups (e.g., -OCH₃) | < 1.00 | < -1.50 | Easier to oxidize, harder to reduce |

| Complex with Electron-Withdrawing Groups (e.g., -COOH) | > 1.26 | > -1.50 | Harder to oxidize, easier to reduce |

Data compiled from general trends reported in the literature. nih.gov Exact values are solvent and electrolyte dependent.

Based on the available scientific literature, there is currently insufficient information to generate a detailed article on the catalytic applications of metal complexes incorporating the specific ligand This compound that adheres to the provided outline.

Searches for direct applications of this compound in the specified catalytic reactions—including carbon-carbon bond formation, oxidation, carbonylation, hydroformylation, electrocatalytic CO2 reduction, and photoredox catalysis—did not yield specific research findings. The existing literature focuses on related but structurally different bipyridine ligands.

Therefore, to ensure scientific accuracy and strictly adhere to the request of focusing solely on "this compound," the article cannot be generated at this time. Fulfilling the request would require speculating on the catalytic behavior of this specific compound based on its analogues, which would not meet the required standard of scientific accuracy.

Catalytic Applications of Metal Complexes Incorporating 6 Bromo 4 Methoxy 2,2 Bipyridine Ligands

Structure-Activity Relationships in Bipyridine-Mediated Catalysis

The catalytic efficacy of metal complexes is profoundly influenced by the electronic and steric properties of their ligands. In the case of bipyridine ligands, and specifically 6-Bromo-4-methoxy-2,2'-bipyridine, the substituents on the pyridine (B92270) rings play a crucial role in modulating the reactivity and stability of the corresponding metal complexes. The interplay of the electron-withdrawing bromo group at the 6-position and the electron-donating methoxy (B1213986) group at the 4-position creates a unique electronic and steric environment that dictates the catalytic behavior of its metal complexes.

The substitution pattern on the bipyridine ligand can significantly impact the performance of the catalyst. For instance, in the context of nickel-catalyzed cross-electrophile coupling reactions, the presence of substituents at the 6 and 6'-positions of the bipyridine ligand has been shown to cause major differences in catalytic performance. nih.gov While bulkier substituents at these positions can help stabilize certain oxidation states of the nickel catalyst, they can also impede the coordination of the ligand to the metal center. nih.gov

The electronic nature of the substituents is also a key determinant of catalytic activity. Electron-donating groups generally increase the electron density on the metal center, which can enhance its reactivity in certain catalytic cycles. nih.govrsc.org Conversely, electron-withdrawing groups can make the metal center more electrophilic. In the case of this compound, the electron-donating 4-methoxy group would be expected to increase the electron density at the metal center, while the electron-withdrawing 6-bromo group would counteract this effect to some extent, while also introducing significant steric hindrance around the metal coordination sphere. acs.org

A systematic study of [Cp*Rh(Substituted Bipyridine)] complexes in NADH regeneration demonstrated a clear correlation between the electronic properties of the bipyridine ligand and the catalytic activity. nih.gov The study revealed that the catalytic efficiency of the complexes is inversely correlated with their redox potentials, with ligands bearing electron-donating groups leading to more effective catalysts. nih.gov This suggests that the electronic tuning of the bipyridine ligand is a critical aspect of catalyst design.

The following table summarizes the expected effects of the substituents of this compound on the catalytic properties of its metal complexes, based on established principles from related systems.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Catalytic Activity |

| Bromo | 6 | Electron-withdrawing | High | Can modulate redox properties of the metal center; steric bulk can influence substrate approach and selectivity. |

| Methoxy | 4 | Electron-donating | Low | Increases electron density at the metal center, potentially enhancing catalytic turnover. |

Detailed research on nickel complexes with substituted bipyridine ligands provides further insight into the structure-activity relationships. The table below presents findings from studies on nickel catalysts with bipyridine ligands bearing substituents at the 6 and 6'-positions, which can be used to infer the potential behavior of complexes with this compound.

| Ligand | Metal | Reaction | Key Finding | Reference |

| 4,4'-di-tert-butyl-2,2'-bipyridine | Nickel | Cross-Electrophile Coupling | Serves as a benchmark for studying the effect of further substitution. | nih.gov |

| 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine | Nickel | Cross-Electrophile Coupling | One of the most active catalysts for this reaction, effective at room temperature. | nih.gov |

| 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine | Nickel | Cross-Electrophile Coupling | Lower turnover frequencies observed compared to the mono-substituted analogue. | nih.gov |

These findings underscore the delicate balance of steric and electronic effects that governs the catalytic performance of metal-bipyridine complexes. The unique substitution pattern of this compound suggests that its metal complexes would exhibit catalytic behavior that is a composite of these competing influences, making it a potentially valuable ligand for fine-tuning catalytic reactions.

Advanced Functional Materials and Supramolecular Assemblies Utilizing 6 Bromo 4 Methoxy 2,2 Bipyridine Derivatives

Supramolecular Chemistry and Self-Assembly of Bipyridine Building Blocks

The foundation of bipyridine chemistry lies in its exceptional ability to form stable complexes with a vast array of metal ions. This property is central to its use in supramolecular chemistry, where non-covalent interactions are harnessed to construct large, well-defined structures from smaller molecular components.

Metal-Directed Assembly of Polymeric and Helical Structures

Bipyridine ligands are renowned for their capacity to direct the self-assembly of complex architectures, such as polymeric chains and helical structures, upon coordination with metal ions. The nitrogen atoms of the bipyridine unit act as excellent donors for metal centers, and the rotational freedom around the C-C bond connecting the two pyridine (B92270) rings allows for the formation of diverse and intricate superstructures. The introduction of substituents, such as the bromo and methoxy (B1213986) groups in 6-Bromo-4-methoxy-2,2'-bipyridine, can significantly influence the steric and electronic properties of the ligand, thereby providing a tool to control the resulting supramolecular architecture. For instance, the steric bulk of the bromine atom could guide the assembly process towards specific geometries. While specific studies on the formation of polymeric or helical structures with this compound are not extensively documented, the behavior of similar bipyridine derivatives suggests its potential as a valuable building block in the creation of novel metallosupramolecular materials.

Design and Fabrication of 2D Self-Assembled Patterns on Surfaces

The creation of ordered, two-dimensional (2D) patterns on surfaces is a key area of nanoscience and nanotechnology. Bipyridine derivatives have been successfully employed to form such self-assembled monolayers, which can exhibit nanoporous networks and other intricate designs. These assemblies are typically stabilized by a combination of molecule-substrate interactions and intermolecular forces, such as hydrogen bonding and metal-ligand coordination. The functional groups on the bipyridine ring play a critical role in directing the assembly process. The methoxy group of this compound, for example, could participate in hydrogen bonding interactions, further stabilizing the 2D network. The ability to form well-ordered surface patterns opens up possibilities for applications in areas like molecular electronics, catalysis, and sensing.

Integration into Optoelectronic and Luminous Materials

Bipyridine-containing compounds are integral to the field of optoelectronics, primarily due to their role as ligands in luminescent metal complexes. These complexes are at the heart of various light-emitting and light-harvesting technologies.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells. In a typical DSSC, a monolayer of dye molecules is adsorbed onto a wide-bandgap semiconductor, usually titanium dioxide (TiO₂). The dye absorbs light, leading to the injection of an electron into the semiconductor's conduction band and initiating the flow of electric current. Ruthenium(II) complexes containing bipyridine ligands with anchoring groups (like carboxylic acids) are among the most efficient sensitizers developed for DSSCs. While this compound itself may not be a dye, it can serve as a crucial precursor for the synthesis of more complex bipyridine ligands tailored for DSSC applications. The bromo group provides a reactive site for further functionalization, allowing for the attachment of anchoring groups or other moieties designed to enhance the light-harvesting properties of the final dye molecule. The methoxy group can also influence the electronic properties of the complex, potentially fine-tuning its absorption spectrum.

Components in Light-Emitting Devices and Photonic Systems

Metal complexes of bipyridine derivatives, particularly those of ruthenium(II), iridium(III), and platinum(II), are well-known for their strong luminescence, making them ideal candidates for use in light-emitting diodes (LEDs) and other photonic applications. The emission properties of these complexes can be tuned by modifying the bipyridine ligands. The electronic nature of the substituents on the bipyridine rings can alter the energy levels of the molecular orbitals involved in the light-emission process, thereby changing the color and efficiency of the emitted light. The presence of the methoxy group (an electron-donating group) and the bromo group (an electron-withdrawing and sterically bulky group) in this compound could lead to unique photophysical properties in its metal complexes. Although specific data for this compound is scarce, the general principles of ligand design in luminescent complexes suggest its potential utility in developing novel light-emitting materials.

Other Functional Material Applications

The versatility of the bipyridine scaffold extends beyond optoelectronics. The ability to form stable complexes and the potential for further functionalization make bipyridine derivatives attractive for a range of other applications.

For example, metal-organic frameworks (MOFs) built from bipyridine-based linkers have shown promise as adsorbents for gas storage. The porous nature of these materials allows them to capture and store gases like hydrogen and carbon dioxide. The specific functional groups on the bipyridine linker can influence the adsorption properties of the MOF.

Furthermore, the well-defined coordination geometry of bipyridine complexes makes them suitable as molecular recognition elements in chemical sensors. By designing a bipyridine ligand that selectively binds to a target molecule or ion, it is possible to create a sensor that produces a detectable signal (e.g., a change in color or fluorescence) upon binding. The bromo and methoxy substituents on this compound could be exploited to tailor its binding affinity and selectivity for specific analytes.

Theoretical and Computational Chemistry Studies of 6 Bromo 4 Methoxy 2,2 Bipyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the study of bipyridine systems. These methods allow for a detailed examination of molecular properties at the electronic level, providing a theoretical framework to complement experimental findings.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

DFT calculations are instrumental in elucidating the electronic landscape of molecules like 6-bromo-4-methoxy-2,2'-bipyridine. By mapping the electron density distribution, researchers can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of reactivity.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

In a molecule like this compound, the electron-donating methoxy (B1213986) group (-OCH3) is expected to raise the energy of the HOMO, while the electron-withdrawing bromo (-Br) substituent and the nitrogen atoms in the pyridine (B92270) rings will lower the energy of the LUMO. This tailored electronic structure influences the molecule's behavior as a ligand. For instance, DFT analysis on a related bromo-substituted aromatic system revealed a HOMO-LUMO gap of 4.343 eV, providing insight into its electronic transitions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations on a Substituted Aromatic Compound

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.215 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.872 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.343 | Indicates chemical reactivity and stability |

Data derived from a study on a bromo-substituted imidazo[1,2-a]pyridine, illustrating the type of information obtained from DFT calculations. researchgate.net

Analysis of Metal-Ligand Bonding and Interactions

When this compound acts as a ligand, it forms coordination complexes with metal ions. DFT calculations are a powerful tool for analyzing the nature of the metal-ligand bonds in these complexes. These calculations can determine bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and infrared spectroscopy.

Prediction and Interpretation of Spectroscopic and Electrochemical Properties

A significant application of DFT is the prediction and interpretation of various spectroscopic data. By calculating the electronic transitions, it is possible to predict the Ultraviolet-Visible (UV-Vis) absorption spectra of this compound and its metal complexes. openaccesspub.org Similarly, by computing the vibrational modes, theoretical Infrared (IR) and Raman spectra can be generated, aiding in the assignment of experimental spectral peaks. openaccesspub.org Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help elucidate the molecular structure in solution. openaccesspub.org

Computational electrochemistry allows for the prediction of redox potentials. The energies of the HOMO and LUMO are directly related to the oxidation and reduction potentials of a molecule. DFT calculations can predict how the bromo and methoxy substituents on the bipyridine frame will shift these potentials compared to the unsubstituted 2,2'-bipyridine (B1663995). researchgate.net This is crucial for designing complexes for applications in areas like electrocatalysis or organic light-emitting diodes (OLEDs).

Table 2: Comparison of Experimental and DFT-Calculated Data for a Related Molecule

| Property | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| UV-Vis λmax | 350 nm | 345 nm |

| Major IR Peak (C=N stretch) | 1590 cm-1 | 1595 cm-1 |

| 1H NMR Chemical Shift (methoxy) | 3.9 ppm | 3.85 ppm |

Illustrative data showing the typical agreement between experimental and DFT-predicted values for spectroscopic properties. openaccesspub.org

Computational Mechanistic Investigations of Reactions Involving this compound

Computational chemistry provides a virtual laboratory to investigate the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis via cross-coupling reactions or its use as a ligand in catalysis, DFT can be used to map the entire reaction pathway.

This involves locating the structures of reactants, intermediates, and products, as well as the transition states that connect them. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows researchers to determine the activation energy, which governs the reaction rate, and to understand the factors that control stereoselectivity or regioselectivity. For example, computational studies on C-H amination reactions have been used to understand how different substituents direct the reaction to a specific position on an aromatic ring, a principle directly applicable to reactions with our target molecule. acs.org

Molecular Modeling for Ligand Design and Property Prediction

The insights gained from theoretical and computational studies are not merely academic; they are essential for the rational design of new molecules with tailored properties. Molecular modeling allows chemists to design and evaluate new ligands based on the this compound scaffold in silico, before undertaking time-consuming and expensive laboratory synthesis.

By systematically varying the substituents on the bipyridine ring in a computational model, it is possible to predict how these changes will affect the ligand's electronic properties, its coordination behavior with different metals, and the catalytic or photophysical properties of the resulting complex. For example, replacing the bromo group with other halogens or the methoxy group with longer alkoxy chains can be modeled to fine-tune the steric and electronic characteristics of the ligand for a specific application. This predictive power accelerates the discovery of new functional materials and catalysts. acs.org

Future Prospects and Emerging Research Frontiers for 6 Bromo 4 Methoxy 2,2 Bipyridine Chemistry

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 6-Bromo-4-methoxy-2,2'-bipyridine, future research could focus on moving beyond traditional cross-coupling reactions, which often rely on palladium catalysts and organic solvents. Innovations may include:

Catalyst-Free or Base-Metal Catalyzed Couplings: Exploring synthetic pathways that minimize or eliminate the need for precious metal catalysts would significantly enhance the sustainability of its synthesis. Iron or copper-based catalytic systems are promising alternatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and sustainable production process.

Bio-inspired Synthesis: Investigating enzymatic or microbial routes for the synthesis of substituted pyridines could offer a completely green alternative to traditional chemical methods, although this remains a long-term and challenging goal.

| Synthetic Approach | Potential Advantages | Research Focus |

| Base-Metal Catalysis | Lower cost, reduced environmental impact | Development of efficient iron or copper catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in a continuous flow reactor |

| Bio-inspired Synthesis | Use of renewable resources, mild reaction conditions | Identification and engineering of enzymes for pyridine (B92270) coupling |

Exploration of Novel Coordination Modes and Main Group Metal Chemistry

The coordination chemistry of 2,2'-bipyridine (B1663995) ligands with transition metals is well-established. However, the specific electronic and steric profile of this compound may allow for unique coordination behaviors. Future research could explore:

Hemilabile Coordination: The methoxy (B1213986) group could potentially engage in weak, reversible coordination to a metal center, leading to hemilabile ligand behavior. This could be exploited in catalysis, where the dissociation of the methoxy group could open up a coordination site for substrate binding.

Main Group Metal Complexes: The coordination chemistry of bipyridine ligands with main group elements is a less explored area. Investigating the complexes of this compound with elements such as aluminum, gallium, or tin could lead to novel compounds with interesting structural and electronic properties. The electron-donating methoxy group and the electron-withdrawing bromo group could influence the Lewis acidity of the resulting complexes.

Rational Design of Multi-Functional Ligands for Synergistic Applications

The bromo and methoxy functional groups on the this compound scaffold provide handles for further chemical modification, enabling the rational design of multi-functional ligands. Future research could focus on:

Post-Synthetic Modification: Utilizing the bromine atom for cross-coupling reactions to introduce other functional moieties, such as redox-active groups, fluorophores, or catalytic centers. This would allow for the creation of ligands with synergistic properties, where different components of the molecule work in concert to achieve a specific function.

Self-Assembled Systems: Designing ligands based on this compound that can self-assemble into well-defined supramolecular architectures. The interplay of metal coordination and intermolecular interactions could be used to construct complex and functional systems.

Development of Advanced Characterization and In-Situ Spectroscopic Techniques

A deeper understanding of the structure-property relationships of this compound and its metal complexes will require the application of advanced characterization techniques. Emerging frontiers in this area include:

Ultrafast Spectroscopy: Using techniques such as transient absorption and time-resolved infrared spectroscopy to probe the excited-state dynamics of metal complexes of this compound. This would provide insights into the influence of the substituents on the photophysical properties.

In-Situ and Operando Spectroscopy: Applying spectroscopic techniques under reaction conditions to directly observe the role of this compound-based catalysts in action. This would enable the identification of reactive intermediates and provide a detailed understanding of the catalytic mechanism.

Integration into Nanoscale Materials and Hybrid Systems

The unique properties of this compound could be harnessed by integrating it into larger material systems. Future research could explore:

Surface Functionalization: Anchoring complexes of this compound onto the surface of nanoparticles or electrodes. The bromo group could serve as a point of attachment, allowing for the creation of hybrid materials with tailored electronic or catalytic properties.

Metal-Organic Frameworks (MOFs): Using this compound as a building block for the synthesis of novel MOFs. The functional groups on the ligand could be used to tune the porosity and chemical environment within the framework, leading to materials with applications in gas storage, separation, or catalysis.

| Application Area | Research Direction | Potential Impact |

| Nanoparticle Functionalization | Covalent attachment via the bromo group | Development of targeted drug delivery systems or novel catalysts |

| Electrode Modification | Electropolymerization or self-assembly | Creation of new sensors or electrocatalytic surfaces |

| Metal-Organic Frameworks | Use as a functionalized linker | Design of materials for selective gas adsorption or heterogeneous catalysis |

Q & A

Basic: How do the bromo and methoxy substituents influence the coordination behavior of 6-bromo-4-methoxy-2,2'-bipyridine with transition metals?

The bromo group at the 6-position acts as an electron-withdrawing substituent, reducing electron density at the pyridine nitrogen, while the 4-methoxy group donates electrons via resonance. This electronic asymmetry can polarize the ligand, affecting metal-ligand bond strength and redox activity. For example, bromo substituents may stabilize low-spin metal centers in octahedral complexes, whereas methoxy groups can enhance π-backbonding in Ru or Fe complexes. Characterization via UV-vis spectroscopy (e.g., shifts in metal-to-ligand charge transfer bands) and cyclic voltammetry (changes in redox potentials) are critical for assessing these effects .

Basic: What synthetic routes are available for preparing this compound?

A common approach involves sequential functionalization of 2,2'-bipyridine. For example:

Bromination : Direct bromination using Br₂ in HBr at elevated temperatures (170°C, sealed tube) introduces bromine at the 6-position, though competing di-bromination may require careful optimization .

Methoxylation : Pd-catalyzed coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution (with NaOMe/CuI) introduces the methoxy group at the 4-position.

Purification via crystallization (DMF/ethanol) or column chromatography (silica gel, hexane/EtOAc) is often necessary .

Advanced: How can steric effects from the 6-bromo substituent impact cross-coupling reactions during ligand functionalization?

The bulky bromo group at the 6-position can hinder Suzuki or Negishi coupling at adjacent positions. For example, coupling this compound with boronic acids may require:

- Catalyst optimization : Pd(PPh₃)₄ or XPhos ligands to enhance steric tolerance.

- Temperature control : Prolonged heating (72–96 hours at 80–100°C) to overcome kinetic barriers.

- Regioselectivity analysis : X-ray crystallography or NOESY NMR to confirm coupling sites .

Advanced: What spectroscopic and computational methods validate the electronic structure of metal complexes with this ligand?

- X-ray crystallography : Resolves bond lengths and angles, revealing distortions caused by substituents (e.g., shorter M–N bonds near methoxy groups) .

- DFT calculations : Predict redox potentials (e.g., Fe²⁺/Fe³⁺ couples) and electronic transitions (MLCT, ligand-centered).

- EPR spectroscopy : Detects paramagnetic intermediates in radical-containing complexes (e.g., [M(bpy•⁻)] species) .

Basic: How does this compound compare to unsubstituted 2,2'-bipyridine in catalytic applications?

The substituents alter catalytic activity in two ways:

Electronic modulation : Methoxy groups increase electron density, enhancing rates in reductive catalysis (e.g., CO₂ reduction).

Steric hindrance : Bromo groups may limit substrate access in crowded metal centers, reducing turnover in olefin polymerization. Comparative studies using kinetic profiling (e.g., TOF measurements) and in-situ IR spectroscopy are recommended .

Advanced: What strategies mitigate challenges in isolating pure this compound derivatives?

- Chromatographic separation : Use of reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to resolve di-brominated byproducts.

- Recrystallization : DMF/ethanol mixtures exploit solubility differences between mono- and di-substituted products.

- Mass-directed purification : LC-MS systems isolate target masses (e.g., m/z 263.13 for C₁₁H₁₀BrN₂O⁺) .

Basic: How is thermal stability assessed for metal complexes incorporating this ligand?

- TGA/DSC : Measures decomposition temperatures (e.g., ligand loss at ~250°C, metal oxide formation >450°C).

- In-situ XRD : Tracks phase changes during heating (e.g., transition to Fe₂O₃ nanoparticles at 475°C).

- Gas analysis : Mass spectrometry identifies volatile byproducts (e.g., CO, H₂O) .

Advanced: How can substituent positions be tuned to optimize electrochemical properties for energy storage applications?

- Redox potential tuning : Electron-withdrawing bromo groups lower LUMO levels, improving conductivity in Ru-based dyes for DSSCs.

- Proton-coupled electron transfer (PCET) : Methoxy groups at para positions facilitate H-bonding in aqueous electrolytes, enhancing charge storage in redox flow batteries.

- In-situ spectroelectrochemistry : Monitors ligand oxidation states during cycling (e.g., IR absorption shifts at 1600 cm⁻¹ for C=N stretching) .

Basic: What safety precautions are necessary when handling this compound?

- Toxicity : Avoid inhalation (use fume hood) due to potential respiratory irritation.

- Environmental mobility : Moderate soil mobility (Koc ~160) necessitates containment to prevent groundwater contamination.

- Waste disposal : Incinerate in a certified facility with alkaline scrubbers to neutralize brominated byproducts .

Advanced: How do contradictions in reported synthetic yields arise, and how can they be resolved?

Discrepancies often stem from:

- Bromine stoichiometry : Excess Br₂ leads to polybromination; use 1.1–1.3 equivalents for mono-selectivity.

- Reaction time : Prolonged heating (>72 hours) does not always improve yields (plateau at ~46%); iterative recycling of unreacted starting material is more efficient.

- Catalyst deactivation : Trace moisture or oxygen poisons Pd catalysts; rigorous Schlenk techniques are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.